Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester
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Overview
Description
Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester is a chemical compound with the molecular formula C12H17NO5S It is known for its unique structure, which includes a carbamic acid moiety linked to a phenylmethyl ester group through a [3-[(methylsulfonyl)oxy]propyl] chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester typically involves the reaction of carbamic acid derivatives with phenylmethyl esters under specific conditions. One common method is the reaction of [3-[(methylsulfonyl)oxy]propyl]amine with phenylmethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Substituted carbamates or esters.
Scientific Research Applications
Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved include covalent bonding with active sites or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[4-[(methylsulfonyl)oxy]butyl]-, phenylmethyl ester
- Carbamic acid, N-[3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester
Uniqueness
Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester is unique due to its specific structural features, which confer distinct reactivity and applications. Its combination of a carbamic acid moiety with a phenylmethyl ester group through a [3-[(methylsulfonyl)oxy]propyl] chain sets it apart from other similar compounds.
Properties
CAS No. |
174626-34-7 |
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Molecular Formula |
C12H17NO5S |
Molecular Weight |
287.33 g/mol |
IUPAC Name |
3-(phenylmethoxycarbonylamino)propyl methanesulfonate |
InChI |
InChI=1S/C12H17NO5S/c1-19(15,16)18-9-5-8-13-12(14)17-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,13,14) |
InChI Key |
XNHRLUZTULMAMR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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